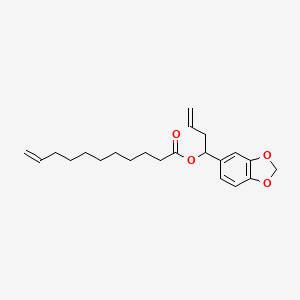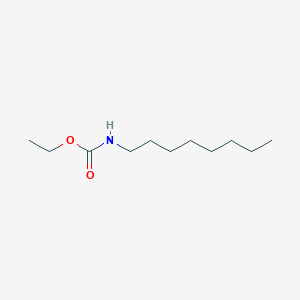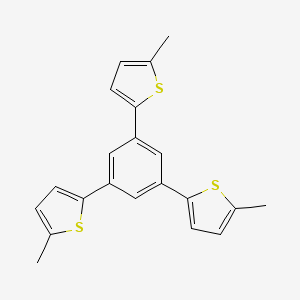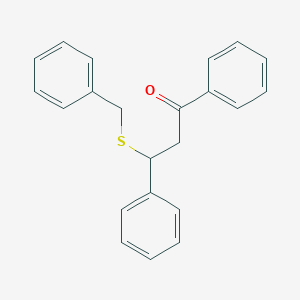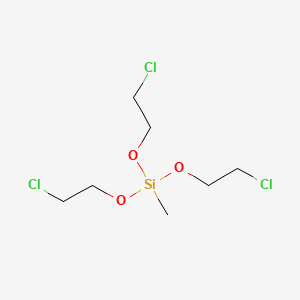
Tris(2-chloroethoxy)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chloroethoxy)methylsilane is an organosilicon compound with the molecular formula C7H15Cl3O3Si. It is characterized by the presence of three 2-chloroethoxy groups attached to a central silicon atom, along with a methyl group. This compound is used in various chemical processes and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chloroethoxy)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol. The reaction typically involves the use of a base, such as pyridine, to facilitate the substitution of chlorine atoms with 2-chloroethoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where methyltrichlorosilane and 2-chloroethanol are combined in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Condensation Reactions: Siloxane polymers are the major products, which have applications in the production of silicones.
Scientific Research Applications
Mechanism of Action
The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.
Silicon-Carbon Bond Formation:
Comparison with Similar Compounds
Tris(2-chloroethoxy)methylsilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent in organic synthesis.
Trichloromethylsilane: Used as a precursor in the synthesis of various organosilicon compounds.
Trimethoxymethylsilane: Commonly used in the production of silicone resins and coatings.
Uniqueness: this compound is unique due to its specific reactivity and the presence of 2-chloroethoxy groups, which provide distinct chemical properties and reactivity compared to other organosilicon compounds .
Properties
CAS No. |
6711-45-1 |
|---|---|
Molecular Formula |
C7H15Cl3O3Si |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
tris(2-chloroethoxy)-methylsilane |
InChI |
InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3 |
InChI Key |
JVGNMGGODZQSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCCCl)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


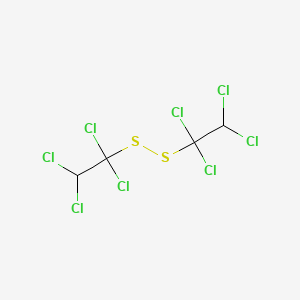
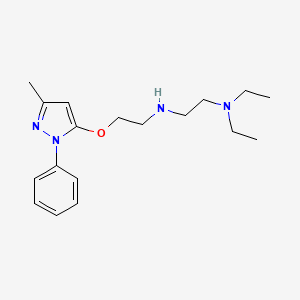
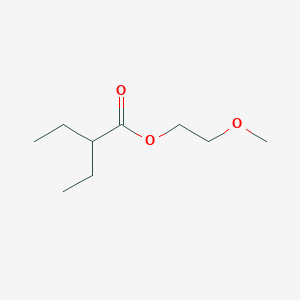
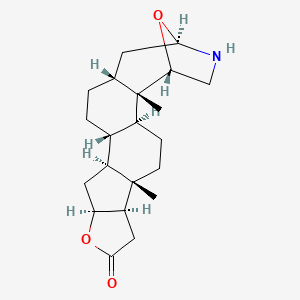
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
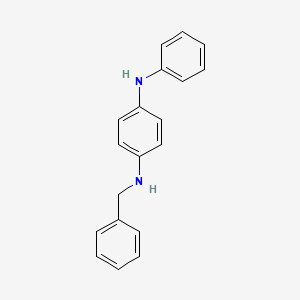

![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
